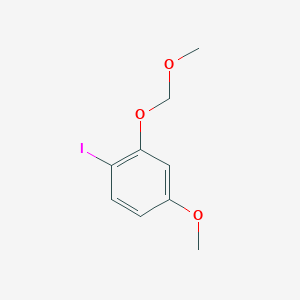

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNKDMGRHDYVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513874 | |

| Record name | 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81245-38-7 | |

| Record name | 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 4 Methoxy 2 Methoxymethoxy Benzene and Its Precursors

Regioselective Iodination Strategies

The introduction of an iodine atom at the C-1 position of the benzene (B151609) ring, ortho to the MOM ether and meta to the methoxy (B1213986) group, requires precise control of regioselectivity. The precursor for this step is typically 4-methoxy-2-(methoxymethoxy)benzene . The electronic properties of the methoxy and MOM ether groups, both being activating and ortho, para-directing, necessitate carefully chosen iodination methods to achieve the desired isomer. masterorganicchemistry.com

Direct Halogenation Approaches

Direct electrophilic iodination of 4-methoxy-2-(methoxymethoxy)benzene is a potential pathway. The methoxy group at C-4 directs incoming electrophiles to positions C-3 and C-5, while the MOM ether at C-2 directs to positions C-1 and C-3. The C-3 position is electronically favored due to the additive activation from both groups. However, direct iodination can be achieved at the less sterically hindered and still activated C-1 position using appropriate reagents.

Common reagents for the iodination of activated aromatic compounds include iodine in the presence of an oxidizing agent. Systems such as iodine with hydrogen peroxide (H₂O₂) are effective for the iodination of methoxy-substituted benzenes. researchgate.netresearchgate.net The reaction conditions, including solvent and catalyst, can be tuned to favor the desired product over other isomers. For instance, using a nanoporous solid acid catalyst in water with iodine and hydrogen peroxide has been shown to effectively iodinate various activated arenes. researchgate.net

Table 1: Conditions for Direct Iodination of Activated Arenes

| Substrate Type | Reagents | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Dimethoxy and Trimethoxy Benzenes | I₂ / 30% aq. H₂O₂ | Solvent-free, 45 °C, 5h | Efficiently introduces iodine onto the aromatic ring. | researchgate.net |

| Activated Arenes (Methoxy Arenes, Phenols) | I₂ / H₂O₂ / Nanoporous Solid Acid (MCM-41-R-SO₃H) | Water, 45 °C | Provides good yields and regioselectivity; catalyst is reusable. | researchgate.net |

| Aromatic Compounds | Iodine | Requires an appropriate oxidant as iodine's electrophilicity is often insufficient for direct iodination. | Selection of a cost-effective and environmentally friendly oxidant is key. | researchgate.net |

Diazotization-Mediated Iodination Pathways

A highly reliable and regioselective method for introducing iodine involves the diazotization of an aromatic amine followed by a Sandmeyer-type reaction. This pathway begins with the synthesis of the precursor 4-methoxy-2-(methoxymethoxy)aniline . nih.gov This aniline (B41778) can be prepared from 4-methoxyaniline through a sequence of acetylation, nitration to form 4-methoxy-2-nitroacetanilide , hydrolysis to 4-methoxy-2-nitroaniline , protection of the resulting phenol (B47542) after reduction and subsequent steps, or more directly via reduction of 4-methoxy-2-nitroaniline . patsnap.comchemicalbook.com

The synthesis of 4-methoxy-2-nitroaniline itself can be achieved by the nitration of 4-methoxyaniline after protection of the amine as an acetamide. patsnap.comgoogle.com The nitro group is then reduced to an amine, for example using tin(II) chloride, to yield the required aniline precursor. chemicalbook.com

Once 4-methoxy-2-(methoxymethoxy)aniline is obtained, it undergoes diazotization using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.org The resulting diazonium salt is then treated with an iodide source, such as potassium iodide (KI), to yield 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene . acs.orgfigshare.com This multi-step approach offers excellent regiochemical control, as the position of the iodine is determined by the initial placement of the amino group. A one-pot diazotization-iodination of aromatic amines using KI, NaNO₂, and p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) has been reported as a convenient method. organic-chemistry.org

Directed Ortho-Metalation and Iodination Sequences

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho position. uwindsor.ca Both methoxy and MOM ether groups can function as DMGs, with the MOM group being particularly effective. wikipedia.orgacs.org

In a potential synthesis of the target compound, a precursor such as 3-methoxy-1-(methoxymethoxy)benzene could be utilized. The stronger directing ability of the MOM group at C-1 would direct lithiation with a base like n-butyllithium to the C-2 position. Quenching the resulting aryllithium intermediate with an iodine source, such as molecular iodine (I₂), would install the iodo group at the desired position. This strategy provides high regioselectivity by exploiting the coordinating power of the MOM ether. wikipedia.org

Introduction and Manipulation of the Methoxymethoxy (MOM) Protecting Group

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functions, valued for its stability across a range of conditions and the relative ease of its introduction and removal. total-synthesis.comnih.gov

Optimized Conditions for MOM Ether Formation

The MOM group is typically introduced by reacting a phenol with a methoxymethylating agent. The choice of precursor for this step would be 2-Iodo-5-methoxyphenol . The most common method involves using chloromethyl methyl ether (MOM-Cl) in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). total-synthesis.comsynarchive.com Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the phenol, followed by alkylation with MOM-Cl. total-synthesis.comsynarchive.com Due to the carcinogenic nature of MOM-Cl, alternative, safer reagents have been developed. acs.org These include methoxymethyl acetate (B1210297) catalyzed by a Lewis acid like zinc chloride oocities.org and methoxymethyl-2-pyridylsulfide activated by silver triflate (AgOTf). acs.org

Table 2: Selected Methods for MOM Protection of Phenols

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| MeOCH₂Cl, i-Pr₂NEt | CH₂Cl₂ | 3 - 8 h | 85% - 98% | synarchive.com |

| MeOCH₂Cl, NaH | DMF | 2 h | 74% - 96% | synarchive.com |

| Methoxymethyl acetate, ZnCl₂ etherate | CH₂Cl₂ | Room temp, 16 h | 81% (for phenol) | oocities.org |

| MOM-2-pyridylsulfide, AgOTf, NaOAc | THF | Mild, neutral conditions | Good yields | acs.org |

Selective Deprotection of MOM Ethers

Cleavage of MOM ethers is most commonly accomplished under acidic conditions, such as with hydrochloric acid (HCl) in an alcohol or aqueous solution. total-synthesis.comsynarchive.com However, the synthesis of complex molecules often requires milder methods that offer selectivity and are compatible with other acid-sensitive functional groups. nih.gov

A variety of selective deprotection methods have been developed. Lewis acids such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH) can rapidly and selectively cleave MOM ethers in minutes with high yields. researchgate.netthieme-connect.com Other effective Lewis acids include zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) in isopropanol. researchgate.net For highly acid-sensitive substrates, non-acidic methods are available. For example, a combination of trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl can achieve chemoselective deprotection under mild conditions. nih.gov Furthermore, heterogeneous catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) offer a simple and efficient means for the deprotection of phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.org

Table 3: Selected Methods for Selective Deprotection of MOM Ethers

| Reagents | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| HCl | MeOH / H₂O | Room temp, 3 days | Standard acidic hydrolysis. | synarchive.com |

| ZnBr₂, n-PrSH | CH₂Cl₂ | 0 °C to r.t., 5-8 min | Rapid and highly selective. | researchgate.netthieme-connect.com |

| Zn(OTf)₂ | Isopropanol | Reflux | Efficient cleavage catalyzed by a Lewis acid. | researchgate.net |

| NaHSO₄·SiO₂ | CH₂Cl₂ / H₂O | Room temp, 1.5 h | Mild, heterogeneous catalyst for phenolic MOM ethers. | acs.org |

| TMSOTf, 2,2′-Bipyridyl | CH₃CN | 50 °C, 4 h | Very mild, non-acidic conditions suitable for acid-labile substrates. | nih.gov |

Methoxy Group Installation and Chemical Modification

The introduction of a methoxy group onto an aromatic ring is a fundamental transformation in the synthesis of precursors for this compound. A primary starting material for such syntheses is 4-methoxyphenol (B1676288) (mequinol), which is commercially available and can be synthesized through various methods, such as the monomethylation of hydroquinone (B1673460). mdma.chprepchem.comresearchgate.net One common laboratory and industrial method involves the reaction of hydroquinone with dimethyl sulfate in the presence of a base. mdma.chprepchem.com

Another significant method for installing a methoxy group, particularly on a pre-functionalized aryl halide, is the Ullmann condensation. This copper-catalyzed reaction facilitates the formation of an aryl ether from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In the context of synthesizing precursors, an aryl iodide can be reacted with a methoxide (B1231860) source, such as sodium methoxide, in the presence of a copper catalyst to yield the corresponding methoxybenzene derivative. wikipedia.org Modern variations of the Ullmann reaction have been developed using soluble copper catalysts with ligands like diamines, which allow for milder reaction conditions compared to the high temperatures traditionally required. wikipedia.orgmdpi.com

The table below summarizes typical conditions for methoxy group installation relevant to the precursors of the target compound.

| Reaction | Starting Material | Reagents & Conditions | Product | Yield (%) |

| Monomethylation | Hydroquinone | Dimethyl sulfate, NaOH, H₂O/Benzene, Reflux | 4-Methoxyphenol | ~60% |

| Ullmann Ether Synthesis | Aryl Iodide | Sodium methoxide, CuCl, Methanol (B129727)/DMF, 80°C | Aryl Methoxy Ether | Varies |

This table presents generalized data from established chemical literature; specific yields can vary based on substrate and precise conditions.

Once the methoxy group is in place, further chemical modifications are required. A crucial precursor is 2-Iodo-4-methoxyphenol . synquestlabs.comnih.gov This intermediate can be synthesized via the regioselective iodination of 4-methoxyphenol. The final step in the synthesis of the target compound involves the protection of the phenolic hydroxyl group of 2-Iodo-4-methoxyphenol. This is typically achieved by converting it into a methoxymethyl (MOM) ether using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Advanced Convergent and Divergent Synthetic Routes to this compound

Beyond linear synthetic sequences, the construction of polysubstituted benzenes like this compound can be approached through more sophisticated convergent or divergent strategies. These methods offer advantages in efficiency and the ability to generate structural diversity.

A convergent synthesis would involve the independent preparation of key fragments of the target molecule, which are then combined in a late-stage coupling reaction. For this compound, a hypothetical convergent approach could involve:

Synthesis of a boronic acid or ester derivative of 1-methoxy-3-(methoxymethoxy)benzene.

Synthesis of 1,3-diiodo-4-methoxybenzene.

A selective Suzuki or other palladium-catalyzed cross-coupling reaction between these two fragments to form the final product.

A divergent synthesis , conversely, begins with a common, multifunctionalized intermediate that is then elaborated into a variety of related products. rsc.org This approach is highly efficient for creating a library of analogs for structure-activity relationship studies. A potential divergent synthesis for the target compound and its isomers could start from a precursor like 2,3,5-triiodobenzoic acid. rsc.org Through a series of selective reactions, the different iodo-positions can be functionalized with methoxy and methoxymethoxy groups, while the carboxylic acid can be removed or transformed.

Another divergent pathway could start from 4-methoxyphenol. Iodination could yield a mixture of mono- and di-iodinated products. These could then be separated and subjected to MOM protection to yield different isomers, including the desired target compound. The choice between these advanced routes depends on the specific goals of the synthesis, whether it is the efficient production of a single target or the exploration of a range of related structures.

The table below outlines a conceptual comparison of these advanced synthetic strategies.

| Strategy | Conceptual Starting Materials | Key Steps | Advantages |

| Convergent | 1-methoxy-3-(methoxymethoxy)benzene boronic ester + 1,3-diiodo-4-methoxybenzene | Suzuki cross-coupling | High overall yield, late-stage combination of complex fragments |

| Divergent | 2,3,5-Triiodobenzoic acid | Sequential, site-selective functionalization (e.g., aryne generation, Ullmann coupling) | Efficient generation of a library of analogs from a common intermediate |

This table illustrates theoretical pathways and highlights the strategic differences between convergent and divergent approaches.

Reactivity and Transformational Pathways of 1 Iodo 4 Methoxy 2 Methoxymethoxy Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 1-iodo-4-methoxy-2-(methoxymethoxy)benzene is susceptible to oxidative addition by low-valent transition metals, particularly palladium(0) and copper(I), initiating catalytic cycles that result in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used to forge new bonds at the site of the iodine atom in aryl iodides. The reactivity of this compound in these reactions is high, a characteristic feature of aryl iodides compared to the corresponding bromides or chlorides.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction provides a direct route to biaryl structures. The general transformation involves the coupling of the aryl iodide with an aryl- or vinylboronic acid or its corresponding ester.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride. The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

A typical set of conditions for the Suzuki-Miyaura coupling of an aryl iodide like this compound would involve a palladium source, a phosphine (B1218219) ligand, and an aqueous base in an organic solvent. The choice of ligand and base is crucial for an efficient reaction.

Interactive Data Table: Representative Suzuki-Miyaura Coupling Conditions

| Parameter | Example |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ (2M aq. solution) |

| Solvent | Toluene or DME |

| Temperature | 80-100 °C |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. The process is co-catalyzed by palladium and copper complexes.

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the arylated alkyne. While effective, copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), leading to the development of copper-free Sonogashira protocols.

Interactive Data Table: Typical Sonogashira Coupling Parameters

| Parameter | Example |

|---|---|

| Aryl Halide | This compound |

| Alkyne | Phenylacetylene |

| Palladium Catalyst | PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base/Solvent | Triethylamine |

| Temperature | Room Temperature to 50 °C |

The Negishi coupling provides another powerful method for C-C bond formation by reacting an organohalide with an organozinc reagent. This reaction is notable for its high functional group tolerance. For this compound, a Negishi coupling would first involve the preparation of an organozinc reagent, which is then coupled with the aryl iodide in the presence of a palladium or nickel catalyst.

The catalytic cycle is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation from the organozinc compound, and reductive elimination. The use of organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents, allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. The reaction is catalyzed by a palladium complex in the presence of a base. For this compound, this would result in an arylated alkene, a valuable synthetic intermediate. The reaction mechanism includes oxidative addition of the aryl iodide to Pd(0), migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to release the product and regenerate the catalyst.

Stille Reaction: The Stille coupling utilizes an organotin (stannane) reagent as the coupling partner for the aryl halide. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback. The reaction is catalyzed by palladium and often requires the presence of a ligand.

Kumada Coupling: The Kumada coupling, one of the earliest cross-coupling reactions developed, employs a Grignard reagent (organomagnesium) to couple with an aryl halide. This reaction can be catalyzed by either nickel or palladium complexes. The high reactivity of Grignard reagents can be a limitation, as they are not tolerant of many functional groups. However, for a protected substrate like this compound, the Kumada coupling offers a direct and economical route for introducing alkyl or aryl groups.

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type)

The Ullmann reaction and its variations are copper-mediated or catalyzed cross-coupling reactions that are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds, although carbon-carbon bond formation (the classic Ullmann biaryl synthesis) is also possible.

For this compound, an Ullmann-type condensation with a phenol (B47542) or an amine would yield a diaryl ether or a diarylamine, respectively. These reactions traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper powder. However, modern protocols often employ catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand (e.g., phenanthroline or a diamine) and a base, allowing the reaction to proceed under milder conditions. The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl iodide.

Interactive Data Table: General Ullmann Condensation Conditions

| Parameter | Example (Diaryl Ether Synthesis) |

|---|---|

| Aryl Halide | This compound |

| Nucleophile | Phenol |

| Copper Source | CuI |

| Ligand | 1,10-Phenanthroline |

| Base | Cs₂CO₃ or K₂CO₃ |

| Solvent | DMF or Toluene |

| Temperature | 100-150 °C |

Other Transition Metal-Catalyzed Processes

While specific examples for this compound are not documented, aryl iodides are prominent substrates for a variety of transition metal-catalyzed reactions beyond the more common Suzuki, Heck, and Sonogashira couplings. These processes are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of related iodo-anisole derivatives suggests that this compound would be a viable candidate for reactions such as:

Stille Coupling: This reaction would involve the coupling of the aryl iodide with an organostannane reagent in the presence of a palladium catalyst.

Hiyama Coupling: This involves coupling with an organosilicon compound, activated by a fluoride (B91410) source.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would form a carbon-nitrogen bond by coupling the aryl iodide with an amine. The presence of the methoxy (B1213986) and methoxymethoxy groups, which are electron-donating, could influence the reaction rates.

Ullmann Condensation: A copper-catalyzed reaction that could be used to form diaryl ethers or other C-O, C-N, or C-S bonds, though it often requires harsher conditions than palladium-catalyzed methods.

The specific conditions, including the choice of catalyst, ligand, base, and solvent, would need to be empirically determined for this particular substrate.

Nucleophilic Aromatic Substitution Reactions of the Aryl Iodide

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the iodide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the benzene (B151609) ring is substituted with electron-donating groups (methoxy and methoxymethoxy). These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Therefore, standard SNAr reactions are not expected to be a primary transformation pathway for this compound under typical conditions. For such a reaction to proceed, exceptionally strong nucleophiles or very high temperatures might be required, likely resulting in low yields and potential side reactions, including elimination-addition pathways involving a benzyne (B1209423) intermediate.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a common and rapid reaction for aryl iodides. This process typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The reaction equilibrium favors the formation of the more stable organolithium species.

For this compound, the reaction would proceed as follows:

Exchange: The aryl iodide would react with an alkyllithium reagent (e.g., n-BuLi) to form a new aryllithium species and an alkyl iodide (n-BuI). The rate of exchange generally follows the trend I > Br > Cl. The presence of the ortho-methoxymethoxy group could potentially influence the reaction through chelation with the lithium cation, possibly affecting the reaction rate and the stability of the resulting organolithium intermediate.

Quenching: The newly formed aryllithium reagent is a powerful nucleophile and base. It can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring.

Table 1: Potential Metal-Halogen Exchange and Quenching Reactions

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide | Methyl Group |

| Borates | Trimethyl borate | Boronic Acid |

| Disulfides | Dimethyl disulfide | Methylthio Group |

Electrophilic Aromatic Substitution on Derivatives

This section concerns electrophilic aromatic substitution (EAS) on derivatives of this compound, where the iodine atom has been replaced. For instance, if the iodine is replaced by a hydrogen atom (to form 1-methoxy-3-(methoxymethoxy)benzene), the molecule would be highly activated towards EAS due to the two electron-donating groups (methoxy and methoxymethoxy).

The directing effects of these groups would determine the position of substitution:

The methoxy group is a strong activating group and is ortho, para-directing.

The methoxymethoxy group is also a strong activating, ortho, para-directing group.

In the resulting 1-methoxy-3-(methoxymethoxy)benzene, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the methoxymethoxy group are C2, C4, and an already substituted carbon. Both groups strongly direct incoming electrophiles to the C2, C4, and C6 positions. Steric hindrance would likely disfavor substitution at the C2 position, which is sterically crowded between the two existing substituents. Therefore, electrophilic substitution would be expected to occur primarily at the C4 and C6 positions.

Radical Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is relatively weak and can be cleaved homolytically to generate an aryl radical. This can be initiated by heat, light (photolysis), or through radical initiators. While specific studies on this compound are absent, general principles of radical chemistry can be applied.

One significant radical reaction involving aryl iodides is the radical dehalogenation . This can be achieved using a radical initiator (like AIBN) and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane. This process would convert this compound into 1-methoxy-3-(methoxymethoxy)benzene.

Furthermore, the generated aryl radical could participate in various carbon-carbon bond-forming reactions, such as addition to alkenes or alkynes, or in cyclization reactions if a suitable radical acceptor is present within the molecule. These radical-polar crossover reactions are a field of active research.

Mechanistic Investigations and Computational Analysis of 1 Iodo 4 Methoxy 2 Methoxymethoxy Benzene Transformations

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis. nih.govresearchgate.netubc.ca For 1-iodo-4-methoxy-2-(methoxymethoxy)benzene, the general mechanism of a palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. nih.gov

The catalytic cycle can be broken down into three fundamental steps:

Transmetalation: In this step, the organic group from an organoboron reagent, such as a boronic acid, is transferred to the palladium(II) complex. nih.gov This process is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov

The efficiency and success of the Suzuki-Miyaura coupling are influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.

| Step | Description | Key Intermediates |

| Oxidative Addition | The aryl iodide reacts with the Pd(0) catalyst. | Aryl-Pd(II)-Iodide complex |

| Transmetalation | The organic group from the boronic acid replaces the iodide on the Pd(II) complex. | Aryl-Pd(II)-Aryl' complex |

| Reductive Elimination | The two aryl groups are coupled, and the Pd(0) catalyst is regenerated. | Biaryl product, Pd(0) catalyst |

Impact of the Methoxymethoxy Group on Regioselectivity and Reaction Kinetics

The substituents on the benzene (B151609) ring of this compound play a crucial role in directing the regioselectivity of its reactions and influencing the reaction kinetics. The methoxy (B1213986) (-OCH3) and methoxymethoxy (-OCH2OCH3) groups are both electron-donating groups, which can affect the electron density at different positions on the aromatic ring.

In dihalogenated aromatic compounds, the site of the cross-coupling reaction is often determined by the electronic and steric environment of the carbon-halogen bonds. nih.govnih.gov For this compound, the iodine atom is the most likely site for oxidative addition in a palladium-catalyzed cross-coupling reaction due to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds.

The electron-donating methoxy and methoxymethoxy groups increase the electron density of the benzene ring, which can influence the rate of oxidative addition. While generally electron-rich aryl halides may react slower in oxidative addition compared to electron-poor ones, the specific positioning of these groups is critical. The methoxymethoxy group at the ortho position to the iodine atom can exert a steric influence, potentially hindering the approach of the bulky palladium catalyst. However, it can also play a role in stabilizing the transition state.

The control of regioselectivity is a key challenge in the synthesis of substituted aromatic compounds. preprints.org In cases where multiple reactive sites are present, the choice of catalyst, ligands, and reaction conditions can be tuned to favor one product over another. For example, the use of sterically hindered ligands can direct the reaction to the less sterically encumbered position. nih.gov

Theoretical Studies and Density Functional Theory (DFT) Calculations on Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reactivity of organic molecules. researchgate.netresearchgate.net For this compound, DFT calculations can provide insights into its electronic structure, molecular geometry, and the transition states of its reactions.

Theoretical studies on methoxy-substituted benzenes have shown that the conformation of the methoxy groups can significantly influence the molecule's properties. researchgate.net The interplay between steric and electronic effects determines the preferred orientation of these groups relative to the benzene ring. For this compound, DFT calculations can be employed to:

Determine the ground-state geometry: By optimizing the molecular structure, the most stable conformation of the molecule can be identified.

Analyze the electronic properties: Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the molecule's nucleophilic and electrophilic character. researchgate.net

Model reaction pathways: The energy profiles of reaction mechanisms, such as the oxidative addition step in a Suzuki-Miyaura coupling, can be calculated. This allows for the identification of transition states and the determination of activation barriers, providing a deeper understanding of the reaction kinetics and selectivity. nih.gov

These computational approaches enable a rational design of experiments and the development of more efficient synthetic methodologies.

Analysis of Stereochemical Outcomes in Asymmetric Transformations

While this compound is an achiral molecule, it can be used as a substrate in asymmetric transformations to generate chiral products. The stereochemical outcome of such reactions is of paramount importance in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

In the context of cross-coupling reactions, chirality can be introduced through the use of a chiral catalyst, typically a palladium complex with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate.

The analysis of stereochemical outcomes involves determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. This is typically achieved using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

The factors that influence the stereochemical outcome of an asymmetric transformation are complex and include the structure of the substrate, the nature of the chiral ligand, the reaction temperature, and the solvent. Mechanistic studies of these reactions aim to understand the origin of the stereoselectivity by identifying the key stereodetermining step and the non-covalent interactions between the substrate and the chiral catalyst that govern the facial selectivity.

Applications of 1 Iodo 4 Methoxy 2 Methoxymethoxy Benzene in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The strategic placement of reactive sites on 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene makes it an attractive starting material or intermediate in the total synthesis of natural products. The aryliodide functionality is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational to the assembly of complex natural product scaffolds.

Formation of Aromatic and Heterocyclic Scaffolds

The core utility of this compound in this context lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of diverse alkyl, alkenyl, alkynyl, and aryl groups at the C1 position. This versatility is crucial for the elaboration of polysubstituted aromatic rings that are common in many natural products.

Furthermore, the ortho-relationship between the iodine and the MOM-protected phenol (B47542) allows for directed ortho-metalation, which can be followed by trapping with various electrophiles to introduce additional functionality. Subsequent intramolecular reactions can then be employed to construct a wide array of heterocyclic systems, such as furans, benzofurans, and other fused ring systems, which are prevalent in biologically active natural products.

Strategic Intermediate in Complex Annulation Sequences

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of complex molecule synthesis. This compound can serve as a key precursor in such sequences. For instance, a Sonogashira coupling to introduce an alkyne, followed by deprotection of the MOM ether, would yield a phenol poised for intramolecular cyclization onto the alkyne. This strategy can be employed to construct chromene and other oxygen-containing heterocyclic frameworks. The methoxy (B1213986) group can further influence the regioselectivity of these cyclizations and can be a handle for further transformations in the synthetic endgame.

Building Block for Pharmaceutical Intermediates and Analogues

The structural features of this compound are highly relevant to the synthesis of pharmaceutical compounds. The substituted anisole (B1667542) motif is present in numerous bioactive molecules. The ability to functionalize the aryl iodide and selectively deprotect the phenol provides a powerful platform for generating libraries of analogues for structure-activity relationship (SAR) studies.

For example, the core could be elaborated via Suzuki coupling to introduce a heterocyclic moiety, a common feature in many drug candidates. The resulting biaryl system could then be subjected to MOM deprotection and subsequent derivatization of the newly revealed phenol, allowing for fine-tuning of the molecule's pharmacological properties.

Synthesis of Advanced Materials and Functional Molecules

The potential applications of this compound extend beyond the life sciences into the realm of materials science. The aryliodide allows for its incorporation into polymeric structures through cross-coupling polymerization reactions. The resulting polymers, containing precisely placed oxygenated functionalities, could exhibit interesting electronic or photophysical properties.

Furthermore, the ability to deprotect the MOM ether post-polymerization would allow for the creation of functional materials with tunable surface properties or the ability to coordinate to metal ions. This could be relevant in the development of sensors, organic light-emitting diodes (OLEDs), or other advanced materials.

Development of Novel Synthetic Reagents and Catalysts

While not a direct application in itself, this compound can serve as a starting material for the synthesis of more complex reagents and ligands for catalysis. The iodo group can be converted into other functional groups, such as a boronic acid or a phosphine (B1218219), through well-established chemical transformations.

The resulting molecules, bearing the specific substitution pattern of the parent compound, could be employed as ligands for transition metal catalysts. The electronic and steric properties imparted by the methoxy and protected hydroxy groups could influence the reactivity and selectivity of the catalyst in various organic transformations, contributing to the development of new and improved synthetic methodologies.

Sustainable and Green Chemistry Approaches in the Context of 1 Iodo 4 Methoxy 2 Methoxymethoxy Benzene

Development of Environmentally Benign Synthetic Methods

The synthesis of 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene typically involves the iodination of a substituted benzene (B151609) ring and the protection of a hydroxyl group. Traditional methods for these transformations often rely on hazardous reagents and volatile organic solvents. Green chemistry seeks to replace these with more benign alternatives.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing pollution and lowering costs. mdpi.com The iodination of aromatic compounds, a key step in the synthesis of this compound, can potentially be achieved under such conditions. For instance, the iodination of various activated aromatic compounds has been successfully carried out using elemental iodine with an oxidizing agent like the urea-hydrogen peroxide (UHP) adduct under solvent-free conditions. researchgate.netrsc.org This method has been effective for methoxy-substituted benzenes, which are structurally related to the precursor of the target compound. researchgate.netrsc.orgresearchgate.net Another approach involves the use of silica-supported bismuth(III) nitrate (B79036) pentahydrate, which facilitates the iodination of aromatic ethers at room temperature without a solvent. sci-hub.se

Mechanochemical methods, which involve grinding solid reactants together, also offer a solvent-free route. mdpi.comrsc.org The iodination of pyrimidine (B1678525) derivatives has been achieved with high yields by grinding the substrate with molecular iodine and silver nitrate. mdpi.com While not directly demonstrated for this compound, these solvent-free methods present a promising avenue for a greener synthesis, minimizing the use of volatile organic compounds that are common in traditional iodination procedures. mdpi.comresearchgate.netsci-hub.se

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govnih.govarkat-usa.org This technique can be applied to various organic transformations, including the iodination of aromatic compounds.

Studies on the oxidative iodination of activated arenes, such as those with methoxy (B1213986) groups, have shown that microwave irradiation can significantly accelerate the reaction. nih.govresearchgate.net For example, using diiodine and an oxidant like ortho-periodic acid in ethanol, the reaction times for iodination were notably shortened under microwave heating compared to conventional reflux, while maintaining comparable yields. nih.govresearchgate.net Similarly, microwave-assisted synthesis has been effective for producing other halogenated aromatic compounds and for ring-opening reactions, demonstrating its broad applicability. sci-hub.sechemsrc.com Although a specific microwave-assisted synthesis for this compound has not been detailed in the literature, the successful application of this technology to similar substrates suggests its high potential for a more energy-efficient and rapid synthesis of this compound. nih.govnih.govresearchgate.net

The following table summarizes a comparison between conventional and microwave-assisted iodination for related aromatic compounds, highlighting the typical advantages of the latter.

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| Iodination of Arylamines | Conventional | 10-210 min | 8-79 | nih.gov |

| Iodination of Arylamines | Microwave | 2-20 min | 11-79 | nih.gov |

| Iodination of Arenes | Conventional | Not specified | 41-92 | nih.gov |

| Iodination of Arenes | Microwave | Not specified | 44-91 | nih.gov |

This table is illustrative of the general benefits of microwave-assisted synthesis for iodination reactions on aromatic compounds and is not specific to this compound.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a cornerstone of green synthesis due to its solvent-free nature. rsc.orgresearchgate.netresearchgate.net This technique has been successfully applied to halogenation reactions, including challenging iodinations. researchgate.netresearchgate.net For instance, the iodination of 3-phenylsydnone (B89390) was achieved with complete conversion by milling with N-iodosuccinimide (NIS) and acetic acid. researchgate.net Furthermore, mechanochemical methods have been developed for the synthesis of oxazoline (B21484) derivatives through a cascaded cyclization and iodination using NIS. researchgate.net

These examples, while not directly involving this compound, demonstrate the feasibility of using mechanochemistry for C-I bond formation on functionalized molecules. researchgate.netresearchgate.net The advantages include reduced waste generation and the potential for novel reactivity compared to solution-based methods. rsc.orgresearchgate.net The application of mechanochemistry could provide a more sustainable route to the target compound by eliminating the need for bulk solvents.

The use of recyclable and heterogeneous catalysts is a key principle of green chemistry, as it simplifies product purification, minimizes waste, and reduces costs. In the context of synthesizing this compound, such catalysts could be employed in the key iodination step.

Zeolites, for example, have been investigated as recyclable catalysts for the selective bromination of aromatic compounds, offering high para-selectivity and the ability to be regenerated and reused. researchgate.netgoogle.comgoogle.com While less common for iodination, the development of solid acid catalysts for this purpose is an active area of research. Nanoporous silica (B1680970) sulfonic acid has been used as a heterogeneous catalyst for the iodination of activated aromatic compounds, including methoxy arenes, with the catalyst being easily separable and reusable. researchgate.net Another approach involves the use of a Wells-Dawson heteropolyacid, a solid acid catalyst, for the deprotection of methoxymethyl (MOM) ethers, a reaction relevant to the final steps of the synthesis of the target compound. This catalyst is easily recoverable and reusable. mdpi.com

The development of recyclable catalytic systems for the entire synthetic sequence of this compound would significantly enhance its green profile.

Principles of Atom Economy and Waste Minimization in Related Synthetic Sequences

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. mdpi.com A higher atom economy signifies a more sustainable process with less waste generation. mdpi.com

The synthesis of this compound can be analyzed through the lens of atom economy. A plausible, though not necessarily optimized, synthetic route could start from 4-methoxyphenol (B1676288). This would involve the protection of the hydroxyl group as a methoxymethyl (MOM) ether, followed by iodination of the aromatic ring.

Step 1: Protection of 4-methoxyphenol 4-methoxyphenol + Chloromethyl methyl ether → 4-methoxy-1-(methoxymethoxy)benzene + HCl

Step 2: Iodination 4-methoxy-1-(methoxymethoxy)benzene + I₂ → this compound + HI

To improve atom economy, alternative synthetic strategies could be considered. For example, methods that utilize catalytic amounts of reagents or that proceed via addition reactions would be more atom-economical. mdpi.com Some modern iodination methods aim for 100% iodine atom economy by using an oxidant to regenerate I₂ from the HI byproduct. mdpi.com

The calculation of percent atom economy is given by the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the hypothetical iodination step (assuming an oxidant is used to consume HI), the atom economy would be higher. Without a specific, established green synthesis route, a detailed calculation is speculative. However, the goal would be to design a synthesis where the majority of the atoms from the starting materials are found in the final product, this compound.

Utilization of Renewable Feedstocks and Bio-Derived Reagents

A key aspect of green chemistry is the shift from petrochemical-based feedstocks to renewable resources. The synthesis of this compound could potentially be made more sustainable by utilizing starting materials derived from biomass.

The core aromatic structure of the target compound can be traced back to phenolic compounds. Lignin (B12514952), a major component of biomass, is a rich source of aromatic platform molecules, including phenols. researchgate.net While the direct synthesis of 4-methoxyphenol from lignin is complex, research into the valorization of lignin is a promising area for producing renewable chemical feedstocks.

Furthermore, the reagents used in the synthesis can also be sourced from renewable materials. For instance, the methoxymethyl (MOM) protecting group is typically derived from methanol (B129727) and formaldehyde, which can be produced from synthesis gas (syngas), which in turn can be generated from biomass.

While the direct synthesis of this compound from renewable feedstocks is not yet established, the principles of green chemistry encourage the exploration of such pathways. The use of bio-derived starting materials and reagents would significantly reduce the environmental footprint of its production. researchgate.net

Future Perspectives and Emerging Research Directions for 1 Iodo 4 Methoxy 2 Methoxymethoxy Benzene Research

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The reactivity of the carbon-iodine bond in 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene is the linchpin of its synthetic utility, primarily in cross-coupling reactions. Traditional palladium-based catalysts have long dominated this field. However, the future lies in the development and application of novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

Research is progressively focusing on catalysts based on more abundant and less toxic first-row transition metals such as copper, nickel, and iron. For instance, copper-catalyzed Ullmann-type reactions for the formation of diaryl ethers could be significantly enhanced. Innovations in ligand design are crucial to this endeavor. The use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to accelerate copper-catalyzed etherification reactions, allowing them to proceed at more moderate temperatures and shorter reaction times. researchgate.net The application of such catalyst systems to the reaction of this compound with various phenols could provide efficient access to a library of complex diaryl ether structures.

Furthermore, photocatalysis represents a rapidly emerging frontier. The use of light to drive chemical reactions can offer unique reactivity patterns and milder reaction conditions. The development of photoredox catalysts, both iridium- and organo-based, capable of activating the C-I bond of this compound for coupling with a wide array of partners, is a promising research avenue.

A comparative look at potential catalytic systems is presented below:

| Catalyst System | Potential Advantages for Functionalizing this compound | Representative Transformation |

| Palladium-based | High efficiency and broad substrate scope for cross-coupling (e.g., Suzuki, Heck, Sonogashira). Well-established and predictable reactivity. | Biaryl synthesis, arylated alkynes |

| Copper-based | Lower cost, effective for Ullmann-type couplings (C-O, C-N, C-S bond formation). Improved systems with advanced ligands offer milder conditions. researchgate.net | Diaryl ether synthesis |

| Nickel-based | Can catalyze unique transformations and cross-couplings with a different selectivity profile compared to palladium. Effective for challenging substrates. | Kumada and Negishi couplings |

| Photoredox Catalysts | Mild reaction conditions (often room temperature), high functional group tolerance, unique reaction pathways accessible through radical intermediates. | Asymmetric alkylation, tandem cyclizations |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical synthesis is gradually shifting from traditional batch processing to continuous flow manufacturing. researchgate.net This is particularly relevant for the fine chemical and pharmaceutical industries, where consistency, safety, and process efficiency are paramount. nih.gov The synthesis and functionalization of this compound are well-suited for adaptation to flow chemistry for several reasons.

Flow reactors offer superior heat and mass transfer, which allows for reactions to be conducted at higher temperatures and pressures safely. researchgate.netbeilstein-journals.org This can significantly reduce reaction times. For instance, the synthesis of related iodo-aromatic compounds in microreactor systems has demonstrated a dramatic reduction in reaction time from over an hour in batch to mere minutes in flow, while achieving comparable or even higher yields. researchgate.net

The precise control over reaction parameters in a flow setup can also lead to improved selectivity and reduced by-product formation. This is particularly advantageous when dealing with multi-functionalized molecules like this compound, where side reactions can be a significant issue. Furthermore, hazardous reagents can be generated and consumed in situ, minimizing the risks associated with their storage and handling. beilstein-journals.org The Heck reaction of 4-iodoanisole, a structurally related compound, has been successfully demonstrated under continuous flow conditions, indicating the feasibility of applying this technology to the target molecule. mdpi.com

| Parameter | Batch Processing | Flow Chemistry | Advantages for this compound |

| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and productivity. nih.gov |

| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio | Enables use of higher temperatures for faster reactions with better safety. researchgate.net |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection | Improved reaction rates and yields. researchgate.net |

| Safety | Large volumes of reagents and solvents | Small reactor volumes, in-situ generation of hazardous species | Minimized risk of thermal runaways and exposure to toxic materials. researchgate.net |

| Scalability | Often requires re-optimization | "Scaling out" by running reactors in parallel or for longer durations | More straightforward and predictable scale-up from laboratory to production. |

Application of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. mdpi.comchemsynthesis.com For a molecule like this compound, AI and ML can be powerful tools for accelerating the discovery and optimization of its transformations.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. nih.gov For example, an algorithm could predict the yield of a Suzuki coupling reaction involving this compound with a novel boronic acid under a specific set of conditions (catalyst, ligand, solvent, temperature). This predictive power can significantly reduce the number of experiments required, saving time and resources. nih.gov

Furthermore, ML algorithms can be employed for reaction optimization. By exploring a multidimensional reaction space, these models can identify the optimal conditions to maximize yield and minimize impurities, a task that is often challenging and time-consuming through traditional experimental approaches. chemicalbook.com This is particularly relevant for complex, multi-parameter reactions often employed in the functionalization of substituted aromatics. The development of models that can predict the regioselectivity of reactions on the aromatic ring, considering the electronic and steric effects of the methoxy (B1213986) and methoxymethoxy groups, would be a significant advancement. mdpi.comchemsynthesis.com

| AI/ML Application | Description | Potential Impact on Research of this compound |

| Reaction Outcome Prediction | Algorithms predict the products and yields of a chemical reaction based on reactants and conditions. nih.gov | Rapidly screen potential coupling partners and reaction conditions in silico, prioritizing promising candidates for experimental validation. |

| Retrosynthesis Planning | AI tools suggest synthetic routes to a target molecule by working backward from the product. | Propose novel and efficient synthetic pathways to derivatives of this compound. |

| Reaction Optimization | Machine learning models analyze experimental data to suggest conditions that will optimize a specific outcome (e.g., yield, selectivity). chemicalbook.com | Accelerate the optimization of challenging cross-coupling reactions, leading to more efficient and robust synthetic protocols. |

| Toxicity and Property Prediction | Models predict physicochemical and toxicological properties of novel compounds based on their structure. | Early-stage assessment of the potential applications and hazards of new derivatives synthesized from this compound. |

Discovery of Unprecedented Chemical Transformations and Applications

While much of the current utility of this compound is centered around established cross-coupling chemistry, future research will likely uncover novel transformations and applications. The unique electronic and steric environment of the molecule could be exploited to achieve reactivity that is not possible with simpler aryl iodides.

For example, the development of C-H activation/functionalization reactions in the presence of the iodo group could lead to highly efficient and atom-economical methods for synthesizing complex poly-substituted aromatic systems. The interplay between the directing effects of the existing substituents and a catalyst could allow for selective functionalization at one of the C-H positions of the benzene (B151609) ring.

Another area of exploration is the use of this compound as a precursor to hypervalent iodine reagents. The synthesis of such reagents from this compound would provide access to powerful oxidizing and group-transfer agents with tailored reactivity, influenced by the substitution pattern of the aromatic ring.

The potential for this compound to serve as a building block in the synthesis of biologically active molecules or advanced materials remains largely untapped. Its derivatives could be screened for applications in areas such as organic electronics (e.g., as components of organic light-emitting diodes - OLEDs) or as probes for biological systems. The discovery of a novel biological activity or material property in a derivative of this compound would open up entirely new fields of research for this versatile chemical entity.

Q & A

What are the common synthetic routes for preparing 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene?

Level: Basic

Methodological Answer:

The synthesis typically involves halogenation and functional group protection strategies. Key steps include:

Direct Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. The methoxy and methoxymethoxy groups act as ortho/para-directing groups, influencing regioselectivity .

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups. Pre-functionalization of the benzene ring with halogens (e.g., bromine) may precede iodination to ensure regiochemical control .

Protection/Deprotection : Methoxymethoxy (MOM) groups are introduced using chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., DIPEA) to protect hydroxyl intermediates .

Example Protocol:

- React 4-methoxy-2-(methoxymethoxy)benzene with NIS in acetic acid at 60°C for 12 hours.

- Purify via column chromatography (hexane:EtOAc = 4:1).

- Confirm regiochemistry via NOESY NMR or X-ray crystallography .

How can researchers characterize the structure of this compound?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR : Identify methoxy (δ 3.2–3.5 ppm) and methoxymethoxy (δ 5.2–5.4 ppm, AB quartet) protons. Aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR : Methoxy carbons at δ 55–60 ppm; iodinated aromatic carbons deshielded (δ 90–110 ppm).

X-ray Crystallography : Resolve regiochemistry and confirm MOM group orientation. Use SHELX programs for refinement .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic pattern (iodine’s 127I signature).

Common Pitfalls:

- Overlapping signals in NMR due to similar substituents. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

What are the key challenges in achieving regioselective iodination during synthesis?

Level: Advanced

Methodological Answer:

Regioselectivity is influenced by:

Directing Groups : Methoxy and MOM groups compete for ortho/para-directing effects. Steric hindrance from MOM may favor iodination at the less hindered position.

Reaction Conditions :

- Solvent : Polar solvents (e.g., acetic acid) enhance electrophilic attack .

- Catalysts : Lewis acids (e.g., FeCl₃) improve yield but may alter selectivity.

Case Study:

- In a comparative study, iodination at position 1 (vs. position 5) was achieved using NIS in CF₃COOH, leveraging the MOM group’s steric bulk to block alternative sites .

How does the methoxymethoxy group influence reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The MOM group impacts reactivity through:

Steric Effects : Bulky MOM groups hinder transmetallation in Suzuki couplings, reducing yields.

Electronic Effects : Electron-donating MOM groups increase electron density on the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions.

Optimization Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.